molecular formula C13H16N2O2 B6497432 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole CAS No. 1281303-65-8

2-(piperidin-3-ylmethoxy)-1,3-benzoxazole

Cat. No.: B6497432
CAS No.: 1281303-65-8
M. Wt: 232.28 g/mol
InChI Key: DSVBPJYOOQCDBM-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethoxy)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole typically involves the reaction of 2-hydroxybenzoxazole with a piperidine derivative. One common method is the nucleophilic substitution reaction where 2-hydroxybenzoxazole reacts with 3-chloromethylpiperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-ylmethoxy)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, while the piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the piperidine moiety.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

2-(Piperidin-3-ylmethoxy)-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors or enzymes, modulating their activity. The benzoxazole ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity. These interactions can lead to the modulation of specific signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-3-ylmethoxy)pyrimidine
  • 2-(Piperidin-3-ylmethoxy)quinoline
  • 2-(Piperidin-3-ylmethoxy)benzothiazole

Uniqueness

2-(Piperidin-3-ylmethoxy)-1,3-benzoxazole is unique due to the presence of both the benzoxazole and piperidine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVBPJYOOQCDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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